Melting Point: Regioisomer Differentiation
When comparing regioisomeric fluorobenzyloxy-methoxybenzaldehydes, the target compound (CAS 321432-05-7) exhibits a distinct melting point of 80–82 °C . Its 3-[(4-fluorobenzyl)oxy]-4-methoxy positional isomer (CAS 351066-28-9) has a considerably higher predicted melting point of approximately 117 °C [1], while the 2-[(4-fluorobenzyl)oxy]-3-methoxy analog (CAS 384860-70-2) is reported in solid form with divergent boiling point estimates . These thermal property differences provide practical criteria for identity verification during procurement and quality control.
3,4-isomer: ~117 °C (predicted)
~35 °C lower melting point
| Evidence Dimension | Melting point (experimental vs. predicted) |
|---|---|
| Target Compound Data | 80–82 °C (experimental) |
| Comparator Or Baseline | 3-[(4-fluorobenzyl)oxy]-4-methoxybenzaldehyde: ~117 °C (predicted); 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde: solid form, no experimental mp reported |
| Quantified Difference | ~35 °C lower melting point relative to the 3,4-regioisomer |
| Conditions | Experimental measurement vs. EPI Suite prediction as reported on ChemChart and ChemicalBook |
Why This Matters
A markedly lower melting point enables unambiguous identity confirmation by differential scanning calorimetry (DSC) or melting point apparatus, reducing the risk of receiving an incorrect regioisomer.
- [1] ChemChart. (n.d.). 3-[(4-fluorobenzyl)oxy]-4-methoxybenzaldehyde (351066-28-9). Estimated Properties: Melting Point 117.29 °C (EPI Suite). View Source
